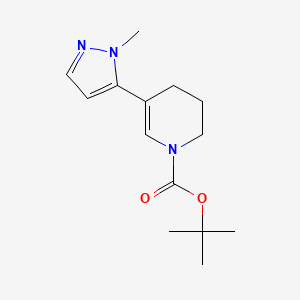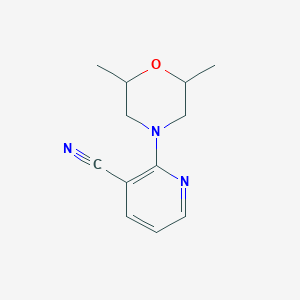
1-(4-Benzoyl-piperazin-1-yl)-cyclohexanecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Benzoyl-piperazin-1-yl)-cyclohexanecarbonitrile, also known as BPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPC is a cyclic peptide that is structurally similar to the naturally occurring growth hormone-releasing peptide (GHRP). The compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research applications.
Mécanisme D'action
The mechanism of action of 1-(4-Benzoyl-piperazin-1-yl)-cyclohexanecarbonitrile is complex and not fully understood. It is known to bind to specific receptors in the brain, known as GHRP receptors, which are involved in the regulation of growth hormone release. 1-(4-Benzoyl-piperazin-1-yl)-cyclohexanecarbonitrile has also been shown to modulate the activity of other neurotransmitters, such as dopamine and acetylcholine, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
1-(4-Benzoyl-piperazin-1-yl)-cyclohexanecarbonitrile has been shown to have a range of biochemical and physiological effects, including the promotion of cell growth and proliferation, the regulation of inflammation, and the modulation of the immune system. In addition to its neuroprotective effects, 1-(4-Benzoyl-piperazin-1-yl)-cyclohexanecarbonitrile has also been studied for its potential applications in wound healing, bone regeneration, and muscle repair.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(4-Benzoyl-piperazin-1-yl)-cyclohexanecarbonitrile for lab experiments is its high purity and stability, which allows for precise dosing and accurate measurements of its effects. However, one limitation is that the compound can be difficult to synthesize and may require specialized equipment and expertise.
Orientations Futures
There are many potential future directions for research on 1-(4-Benzoyl-piperazin-1-yl)-cyclohexanecarbonitrile. One area of interest is in the development of novel therapeutic agents based on the structure of 1-(4-Benzoyl-piperazin-1-yl)-cyclohexanecarbonitrile, which may have improved efficacy and safety profiles. Another area of research is in the identification of new biological targets for 1-(4-Benzoyl-piperazin-1-yl)-cyclohexanecarbonitrile, which may lead to the discovery of new therapeutic applications. Finally, there is a need for further studies to elucidate the precise mechanisms of action of 1-(4-Benzoyl-piperazin-1-yl)-cyclohexanecarbonitrile and to optimize its dosing and administration for various medical conditions.
Méthodes De Synthèse
The synthesis of 1-(4-Benzoyl-piperazin-1-yl)-cyclohexanecarbonitrile involves the reaction of 4-benzoylpiperazine with cyclohexanecarbonitrile. The reaction is typically carried out in the presence of a catalyst, such as palladium on carbon, and requires careful control of temperature and reaction conditions to ensure high yields and purity of the final product.
Applications De Recherche Scientifique
1-(4-Benzoyl-piperazin-1-yl)-cyclohexanecarbonitrile has been extensively studied for its potential therapeutic applications in a range of medical conditions. One of the most promising areas of research is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 1-(4-Benzoyl-piperazin-1-yl)-cyclohexanecarbonitrile has been shown to have neuroprotective effects, promoting the survival of neurons and reducing inflammation in the brain.
Propriétés
IUPAC Name |
1-(4-benzoylpiperazin-1-yl)cyclohexane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c19-15-18(9-5-2-6-10-18)21-13-11-20(12-14-21)17(22)16-7-3-1-4-8-16/h1,3-4,7-8H,2,5-6,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVSMWAVPNBMAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)N2CCN(CC2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203224 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Benzoyl-piperazin-1-yl)-cyclohexanecarbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[(1-benzoylpyrrolidine-2-carbonyl)amino]propanoic acid](/img/structure/B7590477.png)

![1-[(4S)-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl]-N-methylmethanamine](/img/structure/B7590488.png)
![4'-Hydroxy-[1,1'-biphenyl]-2-ethanol](/img/structure/B7590497.png)





![3-{[(E)-furan-2-ylmethylidene]amino}-2-[(2-methylphenoxy)methyl]quinazolin-4(3H)-one](/img/structure/B7590560.png)
![Thiophene-2-carboxylic acid [(E)-2-bromo-3-phenyl-prop-2-en-(E)-ylidene]-hydrazide](/img/structure/B7590566.png)

![3-[2-(4-Methyl-1,3-thiazol-2-yl)pyrrolidine-1-carbonyl]benzamide](/img/structure/B7590574.png)